(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid
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Description
(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.358. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Catalysis
(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid is a compound that can be utilized in the synthesis of various organic molecules, including β-hydroxy-α-amino acids. These acids are valuable in the synthesis of pharmaceuticals and biologically active compounds. For instance, a study detailed the asymmetric synthesis of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters via the intermediacy of aziridines. This process showcases the application of the compound in complex organic synthesis, emphasizing its role in the production of enantiopure compounds which are crucial for pharmaceutical applications (Davies et al., 2013).
Luminescent Molecular Crystals
Another notable application is in the field of materials science, where the compound serves as a building block for the synthesis of organic molecular crystals with highly stable photoluminescence. These materials are of interest for their potential uses in optoelectronic devices and sensors. A study demonstrated the synthesis of a compound closely related to (E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid, which was used to create luminescent molecular crystals with long-term stability under ambient conditions, highlighting its utility in developing materials with desirable photophysical properties (Zhestkij et al., 2021).
Bioactive Molecules Production
Furthermore, the compound can be involved in the biosynthesis of phenylpropanoic acids, such as 4-coumaric acid, caffeic acid, and ferulic acid, in engineered microbial systems. These phenylpropanoic acids have significant pharmaceutical and nutritional applications. An engineered Escherichia coli system incorporating an artificial biosynthetic pathway demonstrated the production of these acids from simple carbon sources, showcasing the compound's potential in the microbial synthesis of valuable bioactive molecules (Kang et al., 2012).
properties
IUPAC Name |
(E)-3-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-13(11-18)14-7-5-4-6-12(14)8-9-15(19)20/h4-9,13H,10-11H2,1-3H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLFSGJLVGOPV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid |
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